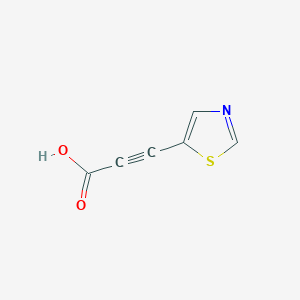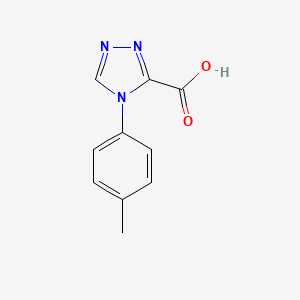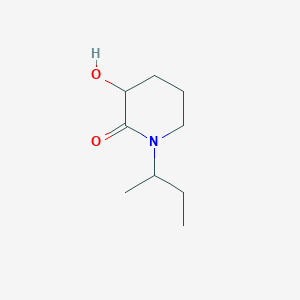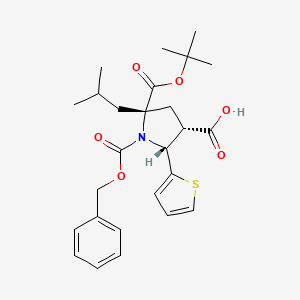
1,2,4-pyrrolidinetricarboxylic acid, 2-(2-methylpropyl)-5-(2-thienyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2S,4S,5R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiophene group, and various protective groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiophene group, and the addition of protective groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: This step may involve coupling reactions using thiophene derivatives.
Addition of Protective Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced to protect specific functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The protective groups can be removed under reductive conditions.
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions can be employed to remove protective groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while reduction can yield the deprotected pyrrolidine derivative.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It can also serve as a model compound for the development of new drugs.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the pyrrolidine ring or thiophene group could yield compounds with improved pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The protective groups can influence its stability and reactivity, affecting its overall mechanism of action.
相似化合物的比较
Similar Compounds
(2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid: Lacks the tert-butoxycarbonyl group.
(2R,3S,5S)-1-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid: Lacks the benzyloxycarbonyl group.
Uniqueness
The presence of both benzyloxycarbonyl and tert-butoxycarbonyl protective groups in (2R,3S,5S)-1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid makes it unique. These groups provide stability and allow for selective deprotection, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C26H33NO6S |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
(2R,3S,5S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-methylpropyl)-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C26H33NO6S/c1-17(2)14-26(23(30)33-25(3,4)5)15-19(22(28)29)21(20-12-9-13-34-20)27(26)24(31)32-16-18-10-7-6-8-11-18/h6-13,17,19,21H,14-16H2,1-5H3,(H,28,29)/t19-,21+,26-/m0/s1 |
InChI 键 |
QRIIXUGYDMKDTN-UTAZYMRLSA-N |
手性 SMILES |
CC(C)C[C@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C(=O)O)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C(=O)O)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
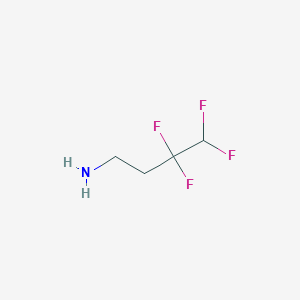
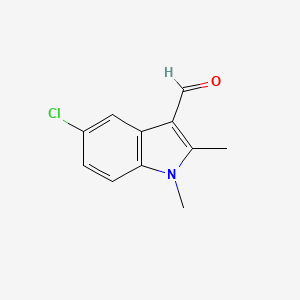
![4-(2-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13185316.png)

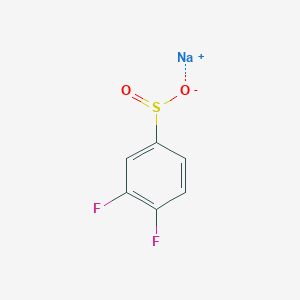
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
